N-(2,2-dimethoxyethyl)-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide
Description
N-(2,2-Dimethoxyethyl)-N'-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide is a complex ethanediamide derivative characterized by a dimethoxyethyl group and a substituted phenyl ring bearing a 1,1-dioxothiazolidin-2-yl moiety. The ethanediamide backbone (oxalamide) is a well-known structural motif in agrochemicals, pharmaceuticals, and materials science due to its hydrogen-bonding capacity and stability . The dimethoxyethyl substituent likely enhances solubility in polar solvents, while the thiazolidin-dione group (with a sulfone functional group) may confer electron-withdrawing properties, influencing reactivity or biological activity .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-11-5-6-12(19-7-4-8-26(19,22)23)9-13(11)18-16(21)15(20)17-10-14(24-2)25-3/h5-6,9,14H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPROGJYPGIKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-dimethoxyethyl)-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C₁₄H₁₈N₂O₄S
- Molecular Weight : 302.36 g/mol
The presence of the thiazolidine ring and the dimethoxyethyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Properties : Many thiazolidine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Some studies suggest that compounds with similar structures may inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed in related compounds.
Antimicrobial Activity
A study evaluating related thiazolidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of membrane integrity .
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anticancer Activity
In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines. For instance, it was found to significantly reduce cell viability in human breast cancer cells (MCF-7) at concentrations above 50 µM. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Case Study 1: Antibacterial Efficacy
In a comparative study involving multiple thiazolidine derivatives, this compound exhibited superior antibacterial activity compared to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Testing
Another study focused on the anticancer properties of this compound showed that at a concentration of 100 µM, it reduced the proliferation of MCF-7 cells by approximately 70%. This effect was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins within the cells.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Interaction with key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : Potential binding to specific receptors that mediate apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound’s structure shares key features with several classes of compounds:
*Molecular weights estimated based on structural formulas.
- Thiazolidin-dione vs. Thiazolyl: The target’s thiazolidin-dione group (with a sulfone) contrasts with simpler thiazolyl groups in ’s acetamide.
- Dimethoxyethyl vs. Ethoxy/Ethyl : The dimethoxyethyl group may improve solubility compared to Tinuvin 312’s ethoxyphenyl and ethyl substituents, which are bulkier and less polar .
- Phenyl Ring Substitutions : The methyl group at the phenyl ring’s 2-position in the target compound could sterically hinder interactions compared to alachlor’s 2,6-diethylphenyl group, which is critical for herbicidal activity .
Physicochemical Properties
- Solubility : The dimethoxyethyl group likely increases water solubility relative to Tinuvin 312’s ethoxy/ethyl groups. Thiazolidin-dione’s sulfone may further enhance polarity .
- Stability : Sulfone-containing compounds (e.g., thiazolidin-diones) are generally resistant to oxidation, suggesting improved stability compared to thiazolyl analogs .
- Melting Point : While the target compound’s melting point is unspecified, structurally related ethanediamides like Tinuvin 312 are solids at room temperature, suggesting similar behavior .
Q & A
Q. What collaborative opportunities exist for studying this compound?
- Methodology : Partner with medicinal chemists for SAR studies (e.g., modifying the dimethoxyethyl group). Collaborate with materials scientists to explore conductive polymers derived from the thiophene-thiazolidine backbone. Engage toxicologists for in vivo ADMET profiling (e.g., CYP450 inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
